noggin protein - 148294-77-3

noggin protein

Catalog Number: EVT-1518539
CAS Number: 148294-77-3
Molecular Formula: C4H5N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Noggin was first identified in the aquatic frog genus Xenopus, where it was found to restore normal dorsal-ventral body axis in artificially ventralized embryos. This discovery was made by researchers Richard M. Harland and William C. Smith at the University of California, Berkeley . Noggin is classified as a member of the transforming growth factor-beta (TGF-beta) superfamily, which includes various signaling proteins involved in cellular processes such as proliferation, differentiation, and apoptosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of noggin can be achieved through recombinant DNA technology. Various methods have been employed to produce biologically active noggin proteins, including:

  • Recombinant Expression: Utilizing bacterial or eukaryotic systems to express the noggin protein. This typically involves cloning the NOG gene into an expression vector and transforming it into host cells.
  • Purification Techniques: Following expression, purification methods such as affinity chromatography or ion-exchange chromatography are used to isolate noggin from other cellular proteins .

In laboratory settings, techniques like reverse transcription polymerase chain reaction (RT-PCR) and Western blotting are commonly utilized to analyze noggin expression levels and confirm protein production .

Molecular Structure Analysis

Structure and Data

Noggin is characterized by a unique molecular structure known as a cysteine knot motif, which is critical for its stability and function. The protein typically exists as a homodimer, where two noggin molecules bind together to enhance their inhibitory effects on BMPs. The amino acid sequence of human noggin shows high homology with that of other species such as rats and mice, indicating evolutionary conservation of its function .

Key structural features include:

  • Cysteine Residues: The presence of multiple cysteine residues that form disulfide bonds, contributing to the structural integrity of the protein.
  • Binding Sites: Specific regions within the noggin structure are responsible for binding BMPs, effectively preventing them from activating their respective signaling pathways.
Chemical Reactions Analysis

Reactions and Technical Details

Noggin primarily functions by binding to BMPs, inhibiting their activity through competitive inhibition. This interaction prevents BMPs from engaging with their receptors on target cells, thereby blocking downstream signaling cascades that would normally lead to cellular responses such as differentiation and proliferation.

Key reactions include:

  • Binding Reaction: Noggin binds to BMP2, BMP4, BMP5, BMP6, BMP7, BMP13, and BMP14.
  • Inhibition Mechanism: The binding alters the conformation of BMPs, rendering them inactive in their signaling roles .

Experimental studies often utilize techniques like surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA) to quantify these interactions and assess noggin's inhibitory capacity.

Mechanism of Action

Process and Data

The mechanism by which noggin exerts its effects involves several key steps:

  1. Secretion: Noggin is secreted into the extracellular matrix during embryonic development.
  2. Binding to Bone Morphogenetic Proteins: It binds specifically to BMPs with high affinity.
  3. Inhibition of Signaling Pathways: By preventing BMP-receptor interactions, noggin inhibits downstream signaling pathways associated with bone formation and other developmental processes.

Research indicates that noggin can activate alternative signaling pathways independent of BMPs through interactions with fibroblast growth factor receptors (FGFRs). This dual functionality suggests that noggin has versatile roles during development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Noggin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 30 kDa for the monomeric form.
  • Solubility: Highly soluble in physiological buffers due to its polypeptide nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Analytical techniques such as circular dichroism spectroscopy can be employed to study its secondary structure and stability under varying conditions .

Applications

Scientific Uses

Noggin has several important applications in scientific research and medicine:

  • Developmental Biology: Used extensively in studies investigating embryonic development and tissue patterning.
  • Regenerative Medicine: Potential therapeutic applications in bone regeneration due to its ability to modulate osteogenesis.
  • Disease Research: Investigated for its role in congenital disorders associated with NOG mutations, such as proximal symphalangism and multiple synostoses syndrome .

Furthermore, ongoing research aims to explore noggin's potential in treating conditions related to aberrant bone growth or degeneration by manipulating its signaling pathways .

Molecular Characterization of Noggin Protein

Structural Biology of Noggin

Primary Sequence and Conserved Domains

Noggin is a secreted homodimeric glycoprotein encoded by the NOG gene. The human Noggin protein comprises 232 amino acids, with a molecular mass of 25.7 kDa. Its primary structure includes an N-terminal signal peptide, a conserved heparin-binding domain (residues 133–144), and a C-terminal cystine-knot domain. The protein shares high homology across species (e.g., Xenopus, mouse, rat), with >95% sequence identity in the cystine-knot region. Noggin’s functional domains include:

  • BMP-binding interface: Formed by β-strand loops ("finger extensions") and α-helices ("wrist") [4] [7].
  • Heparin-binding motif (HBM): A cluster of basic residues (KKHRLSKKLRRK in Xenopus) essential for heparan sulfate (HS) interactions [5] [7].

Tertiary Structure and Cysteine-Knot Motif

Noggin adopts a unique "butterfly-like" tertiary structure stabilized by a twelve-membered cystine-knot motif. This motif consists of three disulfide bonds forming a ring penetrated by a fourth bond, conferring extreme stability. Key features include:

  • Dimeric arrangement with two subunits interacting via α-helical regions.
  • Two pairs of antiparallel β-strands ("wings") projecting outward at 45° angles [2] [4].The cystine-knot topology is evolutionarily conserved and shared with BMP ligands, suggesting a common ancestral origin [4].

Crystal Structures of Noggin-BMP Complexes

Cocrystal structures (e.g., Noggin-BMP-7, PDB ID: 1M4U) reveal Noggin’s inhibition mechanism:

  • Dual receptor-mimicry: Noggin’s β-strands occlude both type I (BMPRI) and type II (BMPRII) receptor-binding sites on BMPs.
  • Key interaction sites: The "wrist" epitope of one Noggin monomer and the "knuckle" epitope of the other clamp BMP-7, burying >90% of BMP-7’s receptor interface [2] [4].

Table 1: Structural Features of Noggin Protein

Structural ElementResidues/RegionFunctional Significance
Cystine-knot motifCys³²⁹–Cys⁴⁰⁵ (human)Stabilizes tertiary structure
BMP-binding interfaceβ-strands (Fingers 1/2/3)Blocks BMP receptor binding
Heparin-binding motif133-RTRRKKRK-140 (human)Anchors to cell-surface HSPGs

Biochemical Interactions

Binding Affinity to BMP Subtypes

Noggin exhibits differential affinity for BMPs:

  • High affinity: BMP-2, -4, -7 (Kd ~0.1–1 nM), mediated by electrostatic and hydrophobic contacts.
  • Lower affinity: BMP-14/GDF-5 due to Asn⁶⁴ substitution disrupting key hydrogen bonds [1] [2].Table 2: Noggin Binding Affinities for BMP Subtypes
BMP SubtypeAffinityStructural Determinants
BMP-2/4/7High (Kd 0.1–1 nM)Conserved receptor-binding epitopes
BMP-14/GDF-5Moderate (Kd >10 nM)Asn⁶⁴ disrupts H-bonding
BMP-3No bindingStructural incompatibility

Heparin/HS Glycosaminoglycan Binding Dynamics

Noggin’s HBM binds heparan sulfate proteoglycans (HSPGs) via:

  • Charge complementarity: Basic residues (Arg/Lys) interact with sulfated groups (6-O-, N-, 2-O-sulfates) on HS chains.
  • Length dependence: Requires ≥10 monosaccharide units for high-affinity binding (Kd ~50 nM) [5] [7].Functional consequences include:
  • Retention in extracellular matrix (ECM): Limits Noggin diffusion, creating BMP activity gradients.
  • Pathogenic disruption: The R136C mutation (SYM1 syndrome) reduces heparin affinity by disrupting salt bridges, leading to ectopic BMP signaling [2] [5] [7].

Pleiotropic Interactions with TGF-β Superfamily Members

Beyond BMP sequestration, Noggin modulates:

  • TGF-β latency: Indirectly enhances TGF-β activity by inhibiting BMP-mediated suppression of TGF-β receptors.
  • Cross-regulation: Noggin release from ECM is controlled by endosulfatases (e.g., Qsulf1), which desulfate HS chains in Noggin-binding domains [3] [7].Functional impacts include:
  • Neural induction: Noggin-BMP inhibition promotes neural tissue formation.
  • Skeletal patterning: Spatially restricted Noggin-HSPG interactions prevent joint fusions during cartilage development [3] [7].

Table 3: Heparin-Binding Motifs in Noggin

SpeciesHBM SequenceKey ResiduesFunctional Impact
Human¹³³RTRRKKRK¹⁴⁰Arg¹³⁶, Lys¹³⁹HS anchoring
XenopusKKHRLSKKLRRKLys¹, Arg⁶, Lys¹⁰Gradient formation
MouseKKHRLSKRLRRKArg⁶, Arg¹⁰BMP inhibition

Properties

CAS Number

148294-77-3

Product Name

noggin protein

Molecular Formula

C4H5N3O

Synonyms

noggin protein

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